![molecular formula C14H18O4S B068184 Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester CAS No. 160790-19-2](/img/structure/B68184.png)
Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester, also known as Tosylmethyl isocyanide (TosMIC), is a versatile reagent used in organic chemistry for the synthesis of various compounds. It is a colorless to pale yellow liquid with a pungent odor and is highly reactive.
Wirkmechanismus
TosMIC reacts with various nucleophiles such as amines, alcohols, and carboxylic acids to form the corresponding isocyanides. The reaction proceeds through the formation of an intermediate imidoyl chloride, which is then attacked by the nucleophile to form the isocyanide.
Biochemical and Physiological Effects:
TosMIC is not a drug and has no known biochemical or physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
TosMIC is a versatile and useful reagent in organic chemistry due to its ability to introduce the isocyanide group into organic molecules. It is relatively easy to handle and has a long shelf life. However, TosMIC is highly reactive and requires careful handling and storage. It is also toxic and should be handled in a fume hood.
Zukünftige Richtungen
1. Development of new synthetic methods using TosMIC as a reagent.
2. Investigation of the reactivity of TosMIC with various nucleophiles.
3. Synthesis of new pharmaceuticals and natural products using TosMIC as a key reagent.
4. Study of the mechanism of the reaction between TosMIC and nucleophiles.
5. Development of new derivatives of TosMIC with improved properties.
In conclusion, Cyclohexanecarboxylic acid, 1-(phenylsulfonyl)-, methyl ester isocyanide (TosMIC) is a versatile reagent used in organic chemistry for the synthesis of various compounds. It is easy to handle, has a long shelf life, and is widely used in the synthesis of natural products and pharmaceuticals. The reaction mechanism of TosMIC with various nucleophiles is well understood, and there is ongoing research to develop new synthetic methods and derivatives of TosMIC with improved properties.
Synthesemethoden
TosMIC is synthesized by the reaction of tosyl chloride with methyl isocyanide in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and under an inert atmosphere.
Wissenschaftliche Forschungsanwendungen
TosMIC is widely used in organic chemistry for the synthesis of various compounds such as α-amino acids, α-hydroxy acids, and β-lactams. It is also used in the synthesis of natural products and pharmaceuticals. TosMIC is a useful reagent for the introduction of the isocyanide group into organic molecules, which is a versatile functional group that can be further modified to obtain various derivatives.
Eigenschaften
CAS-Nummer |
160790-19-2 |
---|---|
Molekularformel |
C14H18O4S |
Molekulargewicht |
282.36 g/mol |
IUPAC-Name |
methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18O4S/c1-18-13(15)14(10-6-3-7-11-14)19(16,17)12-8-4-2-5-9-12/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
QKXWKAIGVBVCPM-UHFFFAOYSA-N |
SMILES |
COC(=O)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1(CCCCC1)S(=O)(=O)C2=CC=CC=C2 |
melting_point |
114.5 °C |
Andere CAS-Nummern |
160790-19-2 |
Löslichkeit |
0.00 M |
Synonyme |
methyl 1-(benzenesulfonyl)cyclohexane-1-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.